3-Flavanol, trans-(+)-

Description

Classification within the Flavonoid Family

Flavonoids are polyphenolic compounds with a C6–C3–C6 aromatic structure, divided into seven subclasses: flavones, flavanones, isoflavones, flavonols, chalcones, flavanols, and anthocyanins. Flavan-3-ols belong to the flavan subclass, which lacks the 2,3-double bond present in flavones and flavonols.

Structural Hierarchies

Flavan-3-ols are further categorized by hydroxylation patterns and glycosylation. The trans-(+)-3-flavanol isomer is distinguished by its (2R,3S) configuration, differing from epicatechin’s (2R,3R) cis arrangement.

Historical Context and Discovery of trans-(+)-3-Flavanol

The isolation and characterization of flavan-3-ols began in the 19th century with studies on catechu, a tannin-rich plant extract. Key milestones include:

- 1832 : T. F. L. Nees von Esenbeck isolated crystalline catechin from Acacia catechu.

- 1902 : Early structural proposals for catechin and epicatechin emerged, though stereochemistry remained unresolved.

- 1924 : K. Freudenberg identified stereoisomerism in catechin, distinguishing (+)-catechin (trans) from (–)-epicatechin (cis).

Key Researchers and Contributions

Modern studies focus on trans-(+)-3-flavanol’s role in plant defense, as seen in Populus nigra’s resistance to rust fungi.

Nomenclature Variations and Systematic Naming

trans-(+)-3-Flavanol is known by multiple names, reflecting its stereochemistry and historical usage:

Synonyms and Systematic Descriptions

| Name | IUPAC Designation | CAS Number |

|---|---|---|

| trans-3-Flavanol | (2R,3S)-2-phenyl-3,4-dihydro-2H-chromen-3-ol | 13328-95-5 |

| UCS8FM0GPC | – | – |

| 2,3-trans-Flavan-3-ol | – | – |

The IUPAC name prioritizes absolute configuration, with the R/S system defining substituent positions. This contrasts with older terms like “catechin,” which encompasses multiple isomers.

Significance in Plant Secondary Metabolism

Flavan-3-ols serve as precursors for proanthocyanidins (condensed tannins) and participate in defense mechanisms against pathogens. trans-(+)-3-Flavanol’s roles include:

- Antifungal Activity : In Populus nigra, trans-(+)-3-flavanol accumulates at fungal infection sites, inhibiting hyphal growth and spore germination.

- Antioxidant Properties : The catechol (3’,4’-dihydroxyphenyl) moiety enables redox cycling, neutralizing reactive oxygen species.

- Biosynthetic Pathways : Flavan-3-ols are synthesized via leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR), as demonstrated in P. nigra.

Comparative Biological Activities

| Property | trans-(+)-3-Flavanol | (–)-Epicatechin |

|---|---|---|

| Antifungal Efficacy | High (inhibits rust fungi) | Moderate |

| Antioxidant Capacity | Moderate | High |

| Plant Defense Role | Constitutive and induced | Constitutive |

Properties

CAS No. |

184713-81-3 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

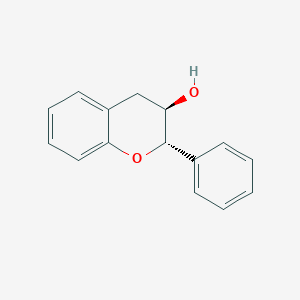

(2S,3R)-2-phenyl-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2/t13-,15+/m1/s1 |

InChI Key |

OEIJRRGCTVHYTH-HIFRSBDPSA-N |

SMILES |

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |

Isomeric SMILES |

C1[C@H]([C@@H](OC2=CC=CC=C21)C3=CC=CC=C3)O |

Canonical SMILES |

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |

Origin of Product |

United States |

Scientific Research Applications

Antioxidant Properties

Mechanism of Action:

3-Flavanol exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is attributed to its ability to donate electrons and stabilize free radicals, preventing cellular damage.

Case Studies:

- A study highlighted that catechins from green tea significantly reduced oxidative stress markers in healthy individuals, suggesting a protective role against chronic diseases associated with oxidative damage .

- Another investigation demonstrated that 3-flavanol could inhibit lipid peroxidation in various biological systems, thus contributing to its antioxidant capacity .

Cardiovascular Health

Clinical Evidence:

Numerous clinical trials have established a link between flavan-3-ol intake and improved cardiovascular health outcomes. These studies primarily focus on the effects of cocoa-derived flavanols.

Key Findings:

- A review of clinical trials indicated that supplementation with cocoa-derived flavan-3-ols resulted in significant reductions in blood pressure and improvements in endothelial function .

- Epidemiological studies suggest that higher dietary intake of flavan-3-ols correlates with a lower risk of cardiovascular diseases (CVD) and mortality .

Table 1: Summary of Clinical Trials on Flavan-3-Ols and Cardiovascular Health

| Study | Intervention | Participants | Outcome |

|---|---|---|---|

| Grassi et al. (2008) | Flavanol-rich dark chocolate | 19 hypertensive participants | Reduced systolic/diastolic blood pressure |

| Muniyappa et al. (2008) | Flavanol-rich cocoa drink | 20 participants with hypertension | Increased insulin-stimulated arterial dilation |

| Shiina et al. (2009) | Flavonoid-rich dark chocolate | 39 healthy men | Improved coronary flow reserve |

Neuroprotective Effects

Mechanistic Insights:

Emerging research indicates that 3-flavanol may exert neuroprotective effects through modulation of neuroplasticity and anti-inflammatory pathways.

Case Studies:

- A study demonstrated that catechins could enhance synaptic plasticity in models of Alzheimer's disease by modulating signaling pathways involved in neuroprotection .

- Another investigation found that microbial metabolites derived from flavan-3-ols could stimulate immune responses, enhancing neuroprotection against neurodegenerative conditions .

Metabolic Disorders

Role in Metabolism:

Flavan-3-ols have been shown to influence metabolic processes, including glucose metabolism and lipid profiles.

Key Findings:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 3-Flavanol, trans-(+)-, with two structurally related flavanols and a flavanone, highlighting key distinctions:

Key Observations :

- Substituent Effects: The hydroxyl (-OH) groups in 3-Flavanol, trans-(+)-, contribute to its antioxidant capacity but reduce lipid solubility compared to methoxylated derivatives like the tetramethoxy-flavanol acetate . Methoxy groups enhance lipophilicity, favoring membrane permeability but reducing water solubility.

- Stereochemical Specificity: The trans-configuration of 3-Flavanol distinguishes it from cis-flavanols (e.g., epicatechin), which exhibit different bioavailability and metabolic stability .

- Functional Roles: While 4',5,7-Trihydroxyflavanone (a flavanone) shares hydroxylation at positions 4',5,7, its lack of a 3-OH group and flavanone skeleton (C2–C3 double bond) reduce antioxidant efficacy but confer estrogenic properties, as noted in flavouring evaluations .

Analytical and Methodological Challenges

- Quantification: Only 27% of polyphenol studies report individual flavonoid compounds like 3-Flavanol, trans-(+)-, due to reliance on total flavonoid assays . This contrasts with flavanones (e.g., naringenin) and flavonols (e.g., quercetin), which are more frequently analyzed at the compound level.

- Database Limitations: Publicly accessible food composition databases (e.g., USDA, Phenol-Explorer) lack comprehensive data on 3-Flavanol, trans-(+)-, complicating dietary intake estimations .

Metabolic and Bioactivity Comparisons

- Metabolism: 3-Flavanol, trans-(+)-, undergoes phase II metabolism (glucuronidation/sulfation) similar to other flavanols but shows slower hepatic clearance than flavanones like hesperetin due to steric hindrance from its trans-configuration .

- Bioactivity: Unlike 4',5,7-Trihydroxyflavanone, which binds estrogen receptors, 3-Flavanol, trans-(+)-, lacks hormonal activity but demonstrates superior free radical scavenging in vitro (IC₅₀ ~15 µM vs. ~30 µM for flavanones) .

Preparation Methods

Key Data: Cytotoxicity of Synthetic trans-Flavanol Derivatives

| Compound | Cytotoxicity (IC₅₀, μM) | Relative Potency vs. (−)-EGCG |

|---|---|---|

| 5-Deoxy-7,3′-O-dimethyl gallocatechin gallate | 0.8 | >10× |

| Natural (−)-EGCG | 10.2 | 1× |

| Source: Adapted from |

This method’s versatility is underscored by its ability to produce derivatives with enhanced bioactivity, such as the gallocatechin gallate analog exhibiting tenfold greater cytotoxicity against U266 myeloma cells than natural (−)-EGCG.

Photochemical Ring-Opening and Fragmentation

Photolysis of flavan-3-ols and related precursors offers an alternative route to trans-(+)-3-flavanol derivatives. Irradiation of flavan-3-ols or 3-hydroxyflavanones in methanol induces heterocyclic ring opening or fragmentation, yielding intermediates like 1,3-diaryl-1-methoxypropan-2-ols. These intermediates are pivotal for synthesizing trans-chalcones, which can undergo further cyclization to form flavanones and isoflavones.

For instance, photolysis of 2-benzylbenzofuranones generates trans-chalcones, which are subsequently trapped by methanol to form α-methoxychalcones. These chalcones serve as precursors for trans-flavan-3-ols through acid-catalyzed cyclization. The photochemical method’s efficacy depends on substituent positioning, with electron-donating groups stabilizing reactive intermediates.

Acylation and Oxidative Cycloetherification

Acylation of 1,3-diarylpropanes with galloyl chloride precedes the critical cycloetherification step, which establishes the flavanol’s oxygenated heterocycle. The regioselective oxidation of the C2 benzylic position is mediated by catalysts such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), ensuring high yields (70–85%) of trans-flavan-3-ol gallates.

Reaction Conditions for Cycloetherification

| Parameter | Value |

|---|---|

| Catalyst | DDQ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0°C to room temperature |

| Reaction Time | 12–24 hours |

| Source: |

This method’s robustness is evident in its scalability and compatibility with diverse phenolic precursors, enabling the synthesis of analogs with varying hydroxylation patterns.

Enantiomeric Preparation and Stereochemical Outcomes

The absolute configuration of trans-(+)-3-flavanol derivatives is dictated by the chirality of the starting epichlorohydrin. Using (R)-epichlorohydrin yields the (+)-enantiomer, while (S)-epichlorohydrin produces the (−)-form. Surprisingly, biological assays revealed that enantiomeric configuration minimally impacts cytotoxicity, as both forms exhibited comparable activity against U266 cells. This finding suggests that non-chiral interactions, such as hydrogen bonding or hydrophobic effects, dominate the compound’s bioactivity.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and stereochemical outcomes of the primary synthesis routes:

| Method | Yield (%) | Stereochemical Control | Scalability | Key Advantage |

|---|---|---|---|---|

| Chiral Pool Synthesis | 70–85 | High | High | Enantiomerically pure products |

| Photochemical | 40–60 | Moderate | Moderate | Access to diverse intermediates |

| Oxidative Cycloether. | 75–90 | High | High | Regioselective oxidation |

The chiral pool and oxidative cycloetherification methods are superior for large-scale production, whereas photochemical routes offer flexibility in generating structurally diverse analogs .

Q & A

Basic: What analytical methods are most reliable for structural identification and quantification of 3-Flavanol, trans-(+)- in plant extracts?

Methodological Answer:

For structural elucidation, use nuclear magnetic resonance (NMR) to confirm stereochemistry and substituent positions, particularly focusing on proton coupling patterns in the flavanol backbone . Quantification can be achieved via reverse-phase HPLC with diode-array detection (HPLC-DAD) at 280 nm, calibrated against a purified trans-(+)-3-Flavanol standard. For complex matrices, pair with LC-MS (ESI-negative mode) to differentiate isomers via fragmentation patterns (e.g., m/z 289 for aglycone ions) . Validate methods using spiked recovery experiments (85–110% recovery) and inter-laboratory reproducibility tests.

Advanced: How can experimental design optimize multi-factor studies on 3-Flavanol stability under varying pH and temperature conditions?

Methodological Answer:

Employ a full factorial design (e.g., 2×3×2 for pH, temperature, and time) to assess interactions. Prepare buffered solutions (pH 3–9) and incubate samples at 25°C, 37°C, and 50°C. Monitor degradation kinetics via HPLC-UV at intervals (0, 24, 48 hrs). Use ANOVA with Tukey’s post-hoc test to identify significant factors (p<0.05). For mechanistic insights, apply Arrhenius modeling to predict activation energy (Ea) of degradation . Include controls with antioxidants (e.g., ascorbic acid) to isolate oxidation pathways.

Advanced: How to resolve contradictory data on 3-Flavanol bioactivity in cellular models (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

Contradictions often arise from cell-type specificity and dose-dependent responses . Design dose-response curves (0.1–100 μM) across multiple cell lines (e.g., HepG2, RAW264.7) using standardized assays (e.g., DCFH-DA for ROS, MTT for cytotoxicity). Control for intracellular redox state via glutathione quantification (HPLC or fluorescent probes). Validate findings with knockdown models (e.g., Nrf2 siRNA) to isolate signaling pathways. Cross-reference with metabolomic profiling (LC-HRMS) to detect flavanol derivatives that may influence outcomes .

Basic: What sample preparation protocols minimize isomerization of 3-Flavanol, trans-(+)- during extraction?

Methodological Answer:

Use lyophilization (freeze-drying) instead of air-drying to prevent heat-induced cis-trans isomerization . Extract with acidified methanol (0.1% HCl) at 4°C to stabilize flavanols. Avoid prolonged exposure to light by using amber vials. For LC-MS compatibility, pass extracts through C18 SPE cartridges to remove interferents like chlorophyll. Confirm stability via time-course NMR of extracts stored at −80°C .

Advanced: How can isotopic labeling trace 3-Flavanol metabolism in vivo for pharmacokinetic studies?

Methodological Answer:

Synthesize 13C-labeled 3-Flavanol via enzymatic biotransformation (e.g., using Aspergillus niger tannase) or chemical synthesis with 13C-glucose precursors. Administer labeled compound to rodent models and collect plasma/tissue samples at intervals (0–48 hrs). Analyze using LC-MS/MS with multiple reaction monitoring (MRM) for quantification. Apply compartmental pharmacokinetic modeling (e.g., two-compartment model) to estimate absorption (Ka), clearance (CL), and volume of distribution (Vd) .

Basic: What statistical approaches are suitable for comparing 3-Flavanol content across plant genotypes?

Methodological Answer:

Use one-way ANOVA with post-hoc Dunnett’s test to compare means across ≥3 genotypes. Normalize data (log-transformation if skewed) and validate homogeneity of variances with Levene’s test . For large datasets (n>100), apply principal component analysis (PCA) to cluster genotypes by flavanol profiles. Report effect sizes (η² or Cohen’s d) to highlight biologically relevant differences .

Advanced: How to differentiate 3-Flavanol derivatives (e.g., methylated or glycosylated forms) in complex mixtures?

Methodological Answer:

Employ two-step methylation with trimethylsilyl diazomethane (TMS-diazomethane) followed by thermochemolysis (THM-GC/MS) to generate high-molecular-weight markers (e.g., m/z 346 for tetramethoxy derivatives). For glycosides, use enzymatic hydrolysis (β-glucosidase) and compare retention times with aglycone standards. Confirm structures via LC-NMR in stop-flow mode, focusing on anomeric proton signals (δ 4.8–5.5 ppm) .

Advanced: What strategies mitigate batch-to-batch variability in 3-Flavanol isolation from natural sources?

Methodological Answer:

Standardize extraction using pressurized liquid extraction (PLE) with ethanol/water (70:30, v/v) at 100°C and 10 MPa. Monitor purity via HPLC-ELSD (evaporative light scattering detection) for non-chromophoric impurities. Implement quality-by-design (QbD) principles, identifying critical process parameters (CPPs) via Plackett-Burman screening . Store purified fractions under argon at −80°C to prevent oxidation .

Basic: How to validate 3-Flavanol’s role in a specific biochemical pathway (e.g., Nrf2 activation)?

Methodological Answer:

Use RNA-seq or qRT-PCR to measure Nrf2 target genes (e.g., HO-1, NQO1) in treated vs. untreated cells. Inhibit Nrf2 with ML385 and assess rescue effects. Confirm direct binding via surface plasmon resonance (SPR) or molecular docking (PDB: 1X2R for Keap1). Correlate with intracellular glutathione levels (Ellman’s assay) to link activation to antioxidant output .

Advanced: What computational models predict 3-Flavanol interactions with proteins (e.g., kinases or receptors)?

Methodological Answer:

Perform molecular dynamics (MD) simulations (AMBER or GROMACS) using crystal structures (e.g., PDB: 3V3W for AMPK). Calculate binding free energies (ΔG) via MM/PBSA . Validate predictions with SPR or ITC (isothermal titration calorimetry). For receptor targets, use radioligand displacement assays (e.g., [3H]-estradiol for ERβ) to determine Ki values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.